2-Amino-6-methylpyridine-3-carbonitrile
Overview
Description
2-Amino-6-methylpyridine-3-carbonitrile, also known as 6-Amino-2-methylnicotinonitrile, is a heterocyclic compound with the empirical formula C7H7N3 . It has a molecular weight of 133.15 . This compound is used as a useful nitrile building block for proteomics research and synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with an amino group (NH2) at the 6th position, a methyl group (CH3) at the 2nd position, and a carbonitrile group (C#N) at the 3rd position .Physical and Chemical Properties Analysis
This compound is a solid compound with a melting point of 162-166 °C . It does not have a defined flash point . The compound’s SMILES string representation is Cc1nc(N)ccc1C#N .Scientific Research Applications
Understanding Food Toxicants
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is formed through reactions involving phenylalanine, creati(ni)ne, formaldehyde, and ammonia. Research shows that both carbohydrates and lipids can contribute to the formation and fate of PhIP in food, highlighting the complex chemistry involved in food processing and storage. This understanding is crucial for controlling food toxicants and ensuring food safety (Zamora & Hidalgo, 2015).
Carbon Capture and Utilization
Carbon capture and utilization (CCU) strategies are vital for reducing atmospheric CO2. Ionic liquids, with properties like low vapor pressures and high solubilities, are being explored for their potential in CO2 capture and conversion into valuable chemicals. The review by Zhang et al. (2023) focuses on the use of ionic liquid-based catalysts for converting CO2 into quinazoline-2,4(1H,3H)-diones, showcasing the advancements in this field and its significance in combating climate change (Zhang et al., 2023).
Synthesis and Transformation of β-Amino Acid Derivatives
The synthesis and transformation of cyclic β-amino acids have garnered interest due to their relevance in drug research. Various metathesis reactions are used to access these compounds, indicating the importance of this chemical process in developing new pharmaceuticals and exploring novel molecular entities (Kiss et al., 2018).
Flavor Compound Production in Foods
The formation of branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, significantly influences the flavor of food products. These compounds are produced and degraded from amino acids, and understanding their pathways is essential for controlling the flavor profile of food products (Smit et al., 2009).
Amino Acid Salt Solutions in Carbon Capture
Amino acid salt (AAS) solutions are considered promising CO2 absorbents, offering benefits like environmental friendliness, lower evaporation, and fewer degradation issues. This review details the interactions between CO2 and different AASs, shedding light on their potential as effective carbon capture agents (Zhang et al., 2018).
Amino Acid Functionalization in Quantum Dots
The functionalization of carbon-based quantum dots with amino acids enhances their electronic and optical properties, making them suitable for a range of applications including optoelectronic devices. This comprehensive review outlines the methods and applications of amino acid-functionalized quantum dots, highlighting their potential in various fields (Ravi et al., 2021).
Biomedical Applications of Poly(amino acid)s
Poly(amino acid)s, built from natural amino acids, are recognized for their biocompatibility, biodegradability, and metabolizability. This review discusses the synthesis, potential uses, and specific applications of highly branched poly(amino acid)s in biomedical fields, particularly as delivery vehicles for genes and drugs and as antiviral compounds (Thompson & Scholz, 2021).
Safety and Hazards
2-Amino-6-methylpyridine-3-carbonitrile is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
It is known to be a useful nitrile building block for proteomics research and synthesis .
Mode of Action
It is generally used as a building block in the synthesis of various compounds, suggesting it may interact with its targets through chemical reactions to form new compounds .
Biochemical Pathways
As a building block in proteomics research and synthesis, it may be involved in various biochemical pathways depending on the specific compounds it is used to synthesize .
Result of Action
As a building block in the synthesis of various compounds, its effects would likely depend on the properties of the resulting compounds .
Biochemical Analysis
Biochemical Properties
It is known to be a reagent used in the identification of selective inhibitors for phosphatidylinositol 3-kinase (PI3Ka) .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-6-methylpyridine-3-carbonitrile is not well defined. It is known to be a useful nitrile building block for proteomics research and synthesis , suggesting it may interact with various biomolecules in the cell.
Properties
IUPAC Name |
2-amino-6-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIRGXQDAZTINS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515604 | |
Record name | 2-Amino-6-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84647-20-1 | |
Record name | 2-Amino-6-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-methylpyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.